molecular formula C10H13N5O5S B1436560 8-Thioguanosine CAS No. 26001-38-7

8-Thioguanosine

Cat. No. B1436560
CAS RN: 26001-38-7
M. Wt: 315.31 g/mol
InChI Key: KZELNMSPWPFAEB-UMMCILCDSA-N
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Description

Synthesis Analysis

The synthesis of 8-Thioguanosine involves the oxidation of 8-thioguanosine to form a disulfide, which is a supergelator . This disulfide and two other compounds were identified as intermediates in the oxidative desulfurization of 8-thioG to guanosine .


Molecular Structure Analysis

The molecular formula of 8-Thioguanosine is C10H13N5O5S . The NMR analysis of 8-mercaptoguanosine (8-TG, 1) provides detailed information about its molecular structure .


Chemical Reactions Analysis

8-Thioguanosine undergoes various chemical reactions. For instance, the oxidation of 8-thioguanosine results in the formation of a disulfide, which is a supergelator . The hydrogels formed are redox-responsive, disassembling upon either reduction or oxidation of the S–S bond .


Physical And Chemical Properties Analysis

8-Thioguanosine has a molecular weight of 315.31 . It appears as an off-white to grey solid . It is soluble in DMSO (slightly) and should be stored at 2-8°C under an inert atmosphere . Its boiling point is 595.1±60.0°C at 760 mmHg, and it has a melting point of >216°C (dec.) . The density is predicted to be 2.35±0.1 g/cm3 .

Scientific Research Applications

Specific Scientific Field

This application falls under the fields of Oncology , Virology , and Transplantology .

Summary of the Application

Thione-containing nucleobases like 8-Thioguanosine have attracted the attention of the scientific community for their potential applications in these fields . The detailed understanding of the reactivity of the purine derivative 8-Thioguanosine (8-TG) with reactive oxygen species (ROS) and free radicals is crucial for its biological relevance .

Methods of Application or Experimental Procedures

The reactivity of 8-TG with ROS and free radicals was tested by employing steady-state photooxidation, laser flash photolysis, as well as γ-radiolysis in aqueous solutions .

Results or Outcomes

The characterization of the 8-TG T1 excited state by laser flash photolysis and the photooxidation experiments confirmed that singlet oxygen is a crucial intermediate in the formation of the unexpected reduced product guanosine, without the formation of the usual oxygenated sulfinic or sulfonic acids .

Application in the Formation of Redox-Responsive Hydrogels

Specific Scientific Field

This application falls under the field of Materials Science .

Summary of the Application

A disulfide made by oxidation of 8-Thioguanosine is a supergelator. The hydrogels formed are redox-responsive, as they disassemble upon either reduction or oxidation of the S-S bond .

Methods of Application or Experimental Procedures

The disulfide was made by oxidation of 8-Thioguanosine. The hydrogels were then tested for their redox-responsive properties by subjecting them to either reduction or oxidation of the S-S bond .

Results or Outcomes

The hydrogels were found to be redox-responsive, as they disassembled upon either reduction or oxidation of the S-S bond . This disulfide, and 2 other compounds, were identified as intermediates in oxidative desulfurization of 8-ThioG to guanosine .

Safety And Hazards

8-Thioguanosine should be handled with care to avoid contact with skin, eyes, and clothing . Ingestion and inhalation should be avoided, and contaminated clothing should be removed and washed before reuse . In case of contact with eyes, they should be flushed with plenty of flowing water for 10 to 15 minutes .

Future Directions

8-Thioguanosine has attracted the attention of the scientific community for its application in oncology, virology, and transplantology . The detailed understanding of the reactivity of 8-Thioguanosine with reactive oxygen species (ROS) and free radicals is crucial for its biological relevance . Future research may focus on further understanding its reactivity under both reductive and oxidative conditions .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5S/c11-9-13-6-3(7(19)14-9)12-10(21)15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H,12,21)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZELNMSPWPFAEB-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=S)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=S)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365121
Record name 8-Thioguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Thioguanosine

CAS RN

26001-38-7, 29836-03-1
Record name 8-Mercaptoguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26001-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Thioguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026001387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Thioguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-dihydro-8-thioxoguanosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 8-THIOGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0T9FOW56N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
K Taras-Goslinska, F Vetica, S Barata-Vallejo… - Molecules, 2019 - mdpi.com
… As an approach to reveal the photooxidation mechanism, we have started the investigations on the properties of 8-thioguanosine (8-TG, 1) excited states by steady-state and time-…
Number of citations: 9 www.mdpi.com
AR Norris, R Kumar, E Buncel - Journal of inorganic biochemistry, 1984 - Elsevier
The reaction of 8-thioguanosine (8-thioGuo H 2 with methylmercury(II) has been shown to give rise to 1:1 (neutral and cationic), 1:2 (neutral and cationic), and 1:3 (cationic) complexes …
Number of citations: 18 www.sciencedirect.com
S Miyata, T Yamada, T Isozaki… - Photochemistry and …, 2018 - Wiley Online Library
… Acetic anhydride (2 mL, 21.2 mmol) was added to a solution of 8-thioguanosine (2b, 2.10 g, 6.69 mmol) in pyridine (35 mL), and the mixture was kept for 8 h at room temperature. The …
Number of citations: 9 onlinelibrary.wiley.com
S Xiao, W Lee, F Chen, PY Zavalij… - Chemical …, 2020 - pubs.rsc.org
… We focus here on 8-thioguanosine disulfide 1, a new compound in the literature, but one that likely exists in Nature. We want to make 2 points in this paper. First, the supergelator …
Number of citations: 5 pubs.rsc.org
Y Fuchi, H Obayashi, S Sasaki - Molecules, 2015 - mdpi.com
… efficient covalent capture of 8-thioguanosine via the formation of … For the new capture molecules for 8-thioguanosine, we based the … and evaluated their reactivity with 8-thioguanosine. …
Number of citations: 7 www.mdpi.com
S Miyata, S Tanabe, T Isozaki, YZ Xu… - … & Photobiological Sciences, 2018 - Springer
Thioguanine is sensitive to UVA light and generates singlet molecular oxygen ( 1 O 2 *) when exposed to UVA. Three thioguanosine derivatives, 2′,3′,5′-tri-O-acetyl-6-…
Number of citations: 5 link.springer.com
S Ando, T Isozaki, YZ Xu, T Suzuki - The Journal of Physical …, 2020 - ACS Publications
… Recently, we synthesized tri-acetyl-protected thioguanosine derivatives, 2′,3′,5′-tri-O-acetyl-6-thioguanosine (ta6TGuo), 2′,3′,5′-tri-O-acetyl-8-thioguanosine (ta8TGuo), and 2′…
Number of citations: 5 pubs.acs.org
ZA Ahmed, ME Ahmed, MS Ibrahim, MM Kamal… - Bioelectrochemistry and …, 1995 - Elsevier
… at pH above p K a of 6-thioguanosine or 8-thioguanosine, bearing in mind that pK a values of 6-thioguanosine and 8-thioguanosine are 7.4 and 7.2 respectively, indicates that the new …
Number of citations: 6 www.sciencedirect.com
Q Wu, BJ Dolnick - Molecular pharmacology, 2003 - ASPET
… action (methotrexate, actinomycin D, 5-azacytidine, 8-thioguanosine). Except for 5-azacytidine and 8-thioguanosine, all compounds examined induced luciferase activity compared with …
Number of citations: 14 molpharm.aspetjournals.org
MS Ibrahim - Collection of Czechoslovak chemical …, 1994 - cccc.uochb.cas.cz
… for 6-thioguanosine compared to that for 8-thioguanosine (Table I) results from the different … (Table I), with the exception of 8-thioguanosine which appears to be less active than 6-…
Number of citations: 6 cccc.uochb.cas.cz

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